![molecular formula C6H5BrIN B1528139 3-Bromo-5-iodo-4-methylpyridine CAS No. 1245536-23-5](/img/structure/B1528139.png)
3-Bromo-5-iodo-4-methylpyridine
Overview
Description
3-Bromo-5-iodo-4-methylpyridine: is a heterocyclic organic compound that belongs to the pyridine family It is characterized by the presence of bromine and iodine atoms at the 3rd and 5th positions, respectively, and a methyl group at the 4th position on the pyridine ring
Mechanism of Action
Target of Action
Brominated and iodinated pyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can act as electrophiles, reacting with nucleophiles in various biochemical contexts .
Mode of Action
The mode of action of 3-Bromo-5-iodo-4-methylpyridine involves its interaction with its targets through electrophilic aromatic substitution . In this process, the bromine or iodine atom on the pyridine ring can be replaced by a nucleophile . This reaction is facilitated by the electron-rich nature of the pyridine ring .
Biochemical Pathways
Brominated and iodinated pyridines are often involved in the synthesis of biologically active compounds, suggesting that they may interact with various biochemical pathways .
Pharmacokinetics
The presence of halogens (bromine and iodine) in the molecule could potentially affect its bioavailability and metabolic stability .
Result of Action
Given its reactivity, it can potentially lead to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the reaction conditions (such as temperature, solvent, and presence of catalysts) can significantly affect its reactivity in chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-iodo-4-methylpyridine typically involves halogenation reactions. One common method is the bromination of 4-methylpyridine followed by iodination. The process can be summarized as follows:
Bromination: 4-Methylpyridine is treated with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 3rd position.
Iodination: The resulting 3-bromo-4-methylpyridine is then subjected to iodination using iodine and a suitable oxidizing agent to introduce an iodine atom at the 5th position.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of specific catalysts and solvents to facilitate the halogenation reactions efficiently.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-iodo-4-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyridines with various functional groups.
- Biaryl compounds through coupling reactions.
- Oxidized or reduced derivatives of the original compound.
Scientific Research Applications
While information on the specific compound "3-Bromo-5-iodo-4-methylpyridine" is limited, research on related compounds such as "5-Bromo-3-iodo-4-methylpyridin-2-amine" and "3-Bromo-5-iodo-2,4-dimethylpyridine" provides insight into potential applications. It is important to note that the information below is based on studies of similar compounds and may not directly apply to "this compound".
Chemistry
Halogenated pyridines serve as building blocks for synthesizing more complex organic molecules. They are particularly useful in creating pharmaceuticals and agrochemicals. The presence of bromine and iodine atoms allows for selective functionalization, making them versatile intermediates in organic synthesis. These compounds can undergo various chemical reactions, including substitution and coupling reactions. Common reagents for nucleophilic substitution include amines, thiols, and alkoxides, typically in polar aprotic solvents like DMSO or DMF. They can also participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds, often using palladium catalysts and boronic acids or esters.
Biology
Halogenated pyridines can be used to synthesize biologically active compounds that may serve as potential drug candidates. Their unique structure makes them candidates for biological studies, including investigations into their interactions with biological macromolecules and potential bioactivity. The dual halogenation enhances their interactions compared to simpler pyridine derivatives, potentially binding to specific enzymes or receptors and altering enzyme activity or receptor signaling pathways.
Medicine
Research into the derivatives of halogenated pyridines may lead to the discovery of new therapeutic agents. These compounds' derivatives may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry
These compounds can be used in developing advanced materials, including liquid crystals and polymers, due to their ability to undergo various chemical modifications.
Antimicrobial Properties
Research indicates that halogenated pyridine derivatives exhibit promising antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
MIC Values for Related Compounds :
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
The antimicrobial action likely involves disrupting cellular processes in microorganisms through the inhibition of essential enzymes or interference with metabolic pathways. The presence of bromine and iodine substituents is believed to enhance its reactivity and binding affinity to biological targets.
Anticancer Activity
The potential anticancer properties of halogenated pyridines have also been explored. Research indicates that similar pyridine derivatives can inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis or disrupting cell cycle progression.
Anticancer Activity of Related Compounds :
Compound | IC50 (µM) | Cancer Cell Line |
---|---|---|
3-Bromo-6-chloro | 10 | HeLa |
5-Iodo-2-methylpyridine | 15 | MCF7 |
3-Bromo-5-fluoro | 12 | A549 |
These findings indicate a potential for further development of these compounds as anticancer agents.
Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyridine derivatives, revealing that the compound exhibited potent activity against strains such as Staphylococcus aureus and Escherichia coli. The MIC values ranged from 4.69 to 22.9 µM for different bacterial strains.
Anticancer Activity
In vitro assays demonstrated that a similar compound induced apoptosis in various cancer cell lines. Flow cytometry analysis showed an increase in Annexin V positive cells, indicating early apoptotic changes. The compound's IC50 values varied across different cancer types, suggesting selective toxicity towards malignant cells compared to normal cells.
Biotransformation
Comparison with Similar Compounds
3-Bromo-4-methylpyridine: Lacks the iodine atom at the 5th position.
5-Iodo-4-methylpyridine: Lacks the bromine atom at the 3rd position.
4-Methylpyridine: Lacks both bromine and iodine atoms.
Uniqueness: 3-Bromo-5-iodo-4-methylpyridine is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and properties. This dual halogenation allows for versatile chemical transformations and applications that are not possible with its mono-halogenated counterparts.
Biological Activity
3-Bromo-5-iodo-4-methylpyridine is a halogenated pyridine derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C₆H₅BrI
- Molecular Weight : 297.92 g/mol
- Structural Features : The compound contains bromine and iodine substituents on the pyridine ring, which significantly influence its reactivity and biological interactions.
Target of Action
Research indicates that compounds similar to this compound have been employed in the synthesis of inhibitors for p38α mitogen-activated protein kinase (MAPK), a key player in inflammatory responses and cellular stress pathways.
Mode of Action
The compound acts through specific binding interactions with biomolecules, particularly enzymes and receptors. Its dual halogenation enhances its binding affinity compared to simpler pyridine derivatives, potentially altering enzyme activity or receptor signaling pathways.
Biochemical Pathways
This compound participates in various biochemical pathways by modulating cell signaling, gene expression, and cellular metabolism. Notably, it has been shown to inhibit pro-inflammatory cytokine release by interacting with p38α MAPK.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
Activity Type | Description |
---|---|
Kinase Inhibition | Inhibits p38α MAPK, affecting inflammatory responses and cellular stress pathways. |
Enzyme Interaction | Alters enzyme activities by binding to active sites, potentially leading to therapeutic applications. |
Cell Signaling Modulation | Influences cellular signaling pathways, impacting gene expression and metabolic processes. |
Case Studies and Research Findings
-
Study on Kinase Inhibition :
A study demonstrated that this compound effectively inhibits p38α MAPK, leading to reduced levels of inflammatory cytokines in vitro. This suggests its potential as an anti-inflammatory agent. -
Synthesis and Biological Evaluation :
In a synthetic study, researchers synthesized various derivatives of this compound and evaluated their biological activities. The findings indicated that modifications on the pyridine ring could enhance or diminish biological efficacy, highlighting the importance of structural features in drug design. -
Pharmacological Applications :
The compound has been explored for its potential applications in treating diseases characterized by chronic inflammation, such as rheumatoid arthritis and certain cancers. Its ability to modulate key signaling pathways makes it a candidate for further pharmacological studies.
Properties
IUPAC Name |
3-bromo-5-iodo-4-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c1-4-5(7)2-9-3-6(4)8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXVUGOSIOXAOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1Br)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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